molecular formula C23H25N3O6 B11138960 N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11138960
M. Wt: 439.5 g/mol
InChI Key: VWQGSARNOCVYBC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core linked to dimethoxybenzyl and dimethoxyphenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Attachment of Dimethoxybenzyl and Dimethoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like dimethoxybenzyl chloride and dimethoxyphenyl bromide.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethoxybenzyl chloride and dimethoxyphenyl bromide in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities with the benzyl and phenyl groups.

Uniqueness

N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic rings, providing a unique set of chemical and biological properties.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O6/c1-29-18-8-5-15(11-20(18)31-3)13-24-22(27)14-26-23(28)10-7-17(25-26)16-6-9-19(30-2)21(12-16)32-4/h5-12H,13-14H2,1-4H3,(H,24,27)

InChI Key

VWQGSARNOCVYBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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